N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative with a thieno[3,2-d]pyrimidinone core. Its structure comprises:
- Phenyl ring: Substituted with 2-chloro and 5-fluoro groups, enhancing electron-withdrawing properties and influencing pharmacokinetic interactions.
- Thieno[3,2-d]pyrimidinone: A sulfur-containing fused heterocycle with a 3-(3-methylbutyl) substituent at position 3, which increases lipophilicity and steric bulk.
- Sulfanyl bridge: Connects the acetamide moiety to the thienopyrimidinone, enabling conformational flexibility.
This compound’s design reflects optimization strategies for targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs, common in kinase inhibitors or protease modulators .
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-11(2)5-7-24-18(26)17-14(6-8-27-17)23-19(24)28-10-16(25)22-15-9-12(21)3-4-13(15)20/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVVSLVRDQOCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the chloro and fluoro substituents on the phenyl ring may influence its pharmacokinetic properties and biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its ability to inhibit cell growth in various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited significant antiproliferative effects with IC50 values in the low micromolar range (e.g., 0.15 to 0.24 μM) against specific cancer cell lines such as SJSA-1 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| 32 | 0.22 | SJSA-1 |
| 33 | 0.15 | SJSA-1 |
| 38 | 0.24 | SJSA-1 |
The proposed mechanism of action involves the inhibition of MDM2 (Murine Double Minute 2), a negative regulator of the p53 tumor suppressor pathway. By inhibiting MDM2, the compound promotes the activation of p53, leading to enhanced apoptosis in tumor cells. Pharmacodynamic studies showed that oral administration resulted in significant upregulation of p53 and related proteins (p21) in xenograft models, indicating strong activation of the p53 pathway .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable oral bioavailability; however, further studies are needed to optimize its pharmacokinetic profile while maintaining potent biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound in vivo:
- Xenograft Models : In studies using SJSA-1 xenografts in mice, administration of the compound at doses of 100 mg/kg resulted in significant tumor regression and activation of apoptotic markers such as cleaved PARP and caspase-3.
- Toxicology Assessments : Toxicological evaluations are ongoing to determine the safety margins and potential side effects associated with prolonged exposure to this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights structural differences between the target compound and analogs from literature:
Key Observations
Heterocyclic Core Modifications: The thieno[3,2-d]pyrimidinone in the target compound (vs. Replacement with a pyrrolo[2,3-d]pyrimidine () introduces nitrogen atoms, enhancing hydrogen-bonding capacity. The triazole core in reduces aromaticity, favoring metabolic stability but limiting π-π stacking interactions.
Substituent Effects :
- Phenyl groups :
- The 5-fluoro group in the target compound improves membrane permeability over the 5-(trifluoromethyl) in , which increases lipophilicity but may hinder solubility.
- The 3-chloro-4-fluoro isomer in shows positional isomerism, possibly altering target selectivity.
- Core substituents :
- A 3-methylbutyl chain (target) provides greater steric hindrance than ethyl or methyl groups (), influencing enzyme active-site access.
- The 5-cyano group in introduces polarity, enhancing electrostatic interactions.
Acetamide Tail :
- The trifluoroethyl group in increases metabolic resistance compared to aryl-substituted acetamides, as fluorination reduces oxidative degradation.
Pharmacological Implications
While specific activity data are unavailable in the provided evidence, structural trends suggest:
- Target compound : Optimized for balanced lipophilicity and steric bulk, suitable for central nervous system (CNS) targets.
- Compound : Trifluoromethyl substitution may enhance cytotoxicity but reduce bioavailability.
- Compound : Pyrrolopyrimidine and trifluoroethyl groups could favor kinase inhibition with improved solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
